

Comparative Activity of Enviroxime-like Compounds

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Compound Focus: Enviroxime

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Enviroxime is an antiviral compound that inhibits enterovirus replication by targeting the viral protein 3A and/or 3AB, thereby suppressing the formation of the viral replication complex [1] [2] [3]. Subsequent research identified other compounds that induce similar resistance mutations in the 3A protein, classifying them as "**enviroxime-like**" [1]. Interestingly, studies revealed that these compounds have distinct molecular targets, primarily within the host cell's phosphoinositide metabolism [1] [4].

The table below summarizes the comparative antiviral activity and known targets of key **enviroxime-like** compounds.

Compound	Primary Reported Target	Antiviral Activity (Sample Data)	Spectrum Notes
Enviroxime	Viral 3A/3AB protein [2] [3]	Inhibits EV71 (EC ₅₀ ~0.15 μM) [2]	Inhibits enteroviruses and rhinoviruses [5] [6]. Clinical development halted due to gastrointestinal side effects and lack of efficacy in trials [2] [5].
GW5074	PI4KIIIβ [1] [4]	Inhibits EV71 (IC ₅₀ ~2.0 μM) [2]	Shows broad anti-enterovirus activity [2]. Also reported to have inhibitory effects on other PI kinases [1].

Compound	Primary Reported Target	Antiviral Activity (Sample Data)	Spectrum Notes
T-00127-HEV1	PI4KIII β [1]	Inhibits poliovirus replication [1]	Identified via high-throughput screening; shows higher specificity for PI4KIII β than GW5074 [1].
AN-12-H5	OSBP/ORP4 (PI4P-binding proteins) [1] [2]	Inhibits EV71 (EC ₅₀ ~0.55 μ M) [2]	A bifunctional inhibitor; also blocks an early stage of infection by targeting capsid proteins VP1 and VP3 [2]. Also shows strong anti-HCV activity [1].
TTP-8307	Viral 3A protein (precise mechanism unclear) [2]	Inhibits CVA16 (IC ₅₀ ~0.085 μ M) [2]	Potent against several enteroviruses and rhinoviruses; weak activity against EV71 [2].
PIK93	PI4KIII β [1] [4]	Inhibits coxsackievirus B3 replication [4]	A well-characterized PI4KIII β inhibitor; coxsackievirus mutants with 3A mutations are cross-resistant to PIK93 [4].
Itraconazole	OSBP [2]	Approved antifungal; shows anti-enterovirus activity [2]	An FDA-approved drug that perturbs lipid transfer, acting similarly to AN-12-H5 [2].

Detailed Experimental Protocols

The insights in the comparison table are derived from standard virological and biochemical experiments. Below is an overview of the key methodologies cited in the literature.

Virus Titer Reduction Assay

This is a fundamental method to assess a compound's antiviral potency and to isolate resistant viral mutants.

- Procedure:** Cells are infected with a virus and then cultured in the presence of the compound. After a set time, the cells are frozen and thawed to release newly formed virus particles. The infectious virus

titer in the culture medium is then quantified by endpoint titration [1] [4].

- **Application:** Used to determine the EC₅₀ (half-maximal effective concentration) of compounds and to generate dose-response curves [1] [4]. This protocol was used, for instance, to show that GW5074 inhibits wild-type coxsackievirus B3 replication by 3-4 logs [4].

Resistance Mutation Mapping

This technique identifies the genetic basis of drug resistance, helping to pinpoint the compound's target.

- **Procedure:** Viruses are serially passaged in the presence of a compound to select for resistant mutants. The genomic RNA of these mutants is then sequenced, particularly focusing on regions encoding suspected target proteins like 3A. The identified mutations are confirmed by introducing them into a wild-type viral cDNA clone via site-directed mutagenesis and showing that the resulting virus exhibits a resistant phenotype [4] [3].
- **Application:** This method established that single amino acid substitutions in the 3A protein (e.g., A70T in poliovirus, V45A and H57Y in coxsackievirus B3) are sufficient to confer resistance to **enviroxime**, GW5074, and PIK93 [4] [3].

siRNA Screening for Host Factor Identification

This method determines if a host factor is required for a compound's antiviral effect.

- **Procedure:** Cells are transfected with small interfering RNAs (siRNAs) designed to knock down the expression of specific host genes, such as various phosphoinositide kinases. These cells are then infected with the virus and treated with the compound. If the compound's antiviral activity is diminished in cells depleted of a specific host factor, that factor is implicated as the target [1].
- **Application:** siRNA screening identified that depletion of PI4KIII β negates the anti-poliovirus activity of GW5074 and T-00127-HEV1, but not of AN-12-H5, indicating PI4KIII β is the target for the former two compounds [1].

In Vitro Lipid Kinase Activity Assay

This biochemical assay directly tests if a compound can inhibit a specific lipid kinase.

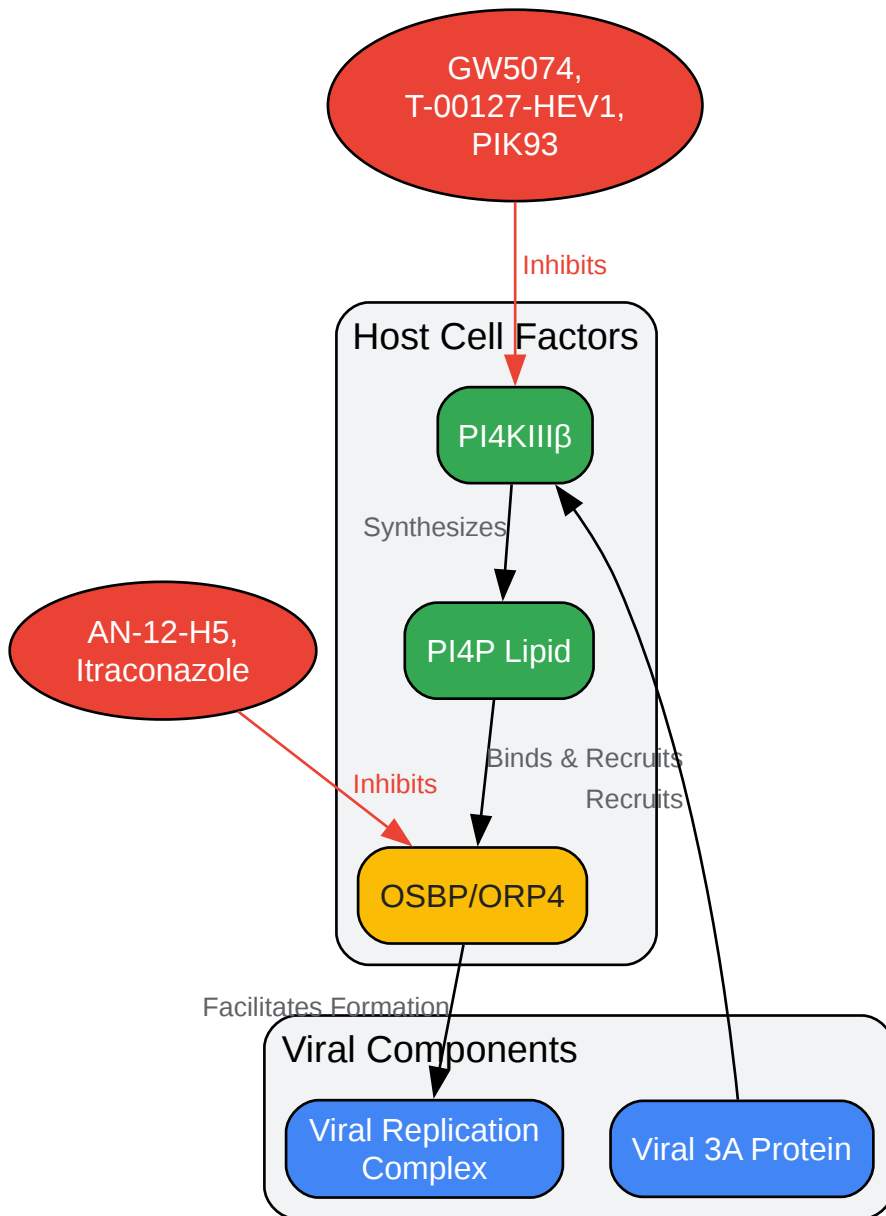
- **Procedure:** Purified PI4K enzymes are incubated with their lipid substrate and ATP in the presence or absence of the compound. The production of the product, phosphatidylinositol-4-phosphate (PI4P), is measured to quantify the remaining kinase activity [1].

- **Application:** This assay demonstrated that T-00127-HEV1 and GW5074 directly inhibit PI4KIII β activity, whereas AN-12-H5 showed no inhibitory effect on this kinase [1].

Tools for Visualization

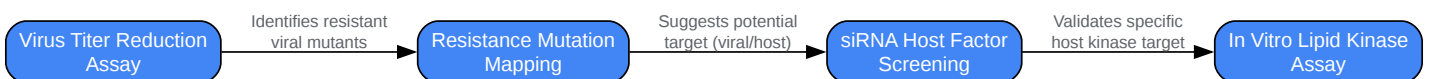
To help illustrate the mechanistic data and experimental workflows, you can use the following Graphviz DOT scripts.

Mechanism of Action Pathway



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Experimental Workflow for Characterization



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Key Research Implications

The collective research on these compounds highlights several critical points for antiviral development:

- **Host-Targeting Antivirals:** **Enviroxime**-like compounds represent a strategic shift towards targeting host factors crucial for viral replication, which may raise a higher barrier to resistance [4].
- **Resistance and Bypass:** Viruses can develop resistance to host-targeting antivirals through mutations that allow them to bypass the need for the specific host factor, as seen with coxsackievirus B3 3A mutants that no longer depend on PI4KIII β [4].
- **Polypharmacology:** Some compounds like AN-12-H5 are bifunctional, inhibiting multiple stages of the viral life cycle, which could be advantageous in reducing the emergence of resistance [2].
- **Drug Repurposing:** The anti-enterovirus activity of the approved drug itraconazole offers a potential path for rapid clinical application [2].

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